molecular formula C15H16F3N3O4 B4976189 5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL

5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL

Cat. No.: B4976189
M. Wt: 359.30 g/mol
InChI Key: OYRPVLSTPUNKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a nitrobenzoyl group, and a trifluoromethyl group attached to a pyrazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazol Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Nitrobenzoyl Group: This can be done through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Tert-Butyl Group: This step may involve the use of tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4).

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Oxidized Products: Various oxidation states of the compound.

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

Scientific Research Applications

5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tert-butyl group can provide steric hindrance, affecting the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-METHYL-4H-PYRAZOL-3-OL: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-TERT-BUTYL-2-(4-AMINOBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL: Similar structure but with an amino group instead of a nitro group.

Uniqueness

5-TERT-BUTYL-2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-OL is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-tert-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4/c1-13(2,3)11-8-14(23,15(16,17)18)20(19-11)12(22)9-4-6-10(7-5-9)21(24)25/h4-7,23H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRPVLSTPUNKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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